molecular formula C11H11N B13156272 5-ethenyl-2-methyl-1H-indole

5-ethenyl-2-methyl-1H-indole

Cat. No.: B13156272
M. Wt: 157.21 g/mol
InChI Key: HHMGMUXNJRRYMA-UHFFFAOYSA-N
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Description

5-ethenyl-2-methyl-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethenyl-2-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include a suitable ethenyl-substituted ketone and phenylhydrazine .

Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-ethenyl-2-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-ethenyl-2-methyl-1H-indole is used as a building block in organic synthesis to create more complex molecules.

Biology: In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists, and antimicrobial agents. This compound may exhibit similar properties, making it a candidate for drug discovery and development .

Medicine: Indole derivatives have shown promise in treating various diseases, including cancer, inflammation, and infectious diseases. The unique structure of this compound may offer new therapeutic opportunities .

Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and fragrances. This compound can be utilized in the synthesis of these products, contributing to the development of new materials .

Mechanism of Action

The mechanism of action of 5-ethenyl-2-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or act as an agonist by activating specific receptors .

Comparison with Similar Compounds

Uniqueness: The presence of both the ethenyl and methyl groups in 5-ethenyl-2-methyl-1H-indole makes it a unique compound with distinct chemical reactivity and potential applications. Its structure allows for diverse modifications, making it valuable in various research and industrial fields.

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

5-ethenyl-2-methyl-1H-indole

InChI

InChI=1S/C11H11N/c1-3-9-4-5-11-10(7-9)6-8(2)12-11/h3-7,12H,1H2,2H3

InChI Key

HHMGMUXNJRRYMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)C=C

Origin of Product

United States

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